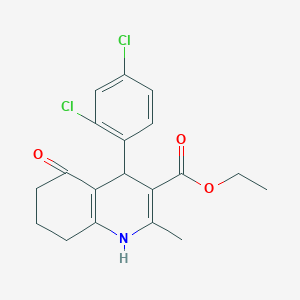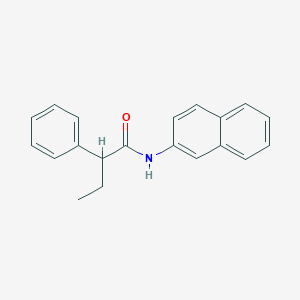
N-2-naphthyl-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-naphthyl-2-phenylbutanamide, also known as NPB, is a chemical compound that belongs to the class of synthetic cannabinoids. It is a psychoactive substance that mimics the effects of natural cannabinoids found in the cannabis plant. NPB is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being researched.
Mécanisme D'action
The mechanism of action of N-2-naphthyl-2-phenylbutanamide involves the activation of the CB1 and CB2 receptors in the endocannabinoid system. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of N-2-naphthyl-2-phenylbutanamide. N-2-naphthyl-2-phenylbutanamide has also been found to have an allosteric modulatory effect on the CB1 receptor, which can enhance or inhibit the activity of the receptor depending on the concentration of N-2-naphthyl-2-phenylbutanamide.
Biochemical and Physiological Effects
N-2-naphthyl-2-phenylbutanamide has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, meaning it can reduce pain sensation. N-2-naphthyl-2-phenylbutanamide has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. It has been shown to have anxiolytic properties, meaning it can reduce anxiety levels. N-2-naphthyl-2-phenylbutanamide has also been found to have appetite-stimulating properties, which can increase food intake.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-naphthyl-2-phenylbutanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in scientific research. However, there are also limitations to using N-2-naphthyl-2-phenylbutanamide in lab experiments. Its psychoactive effects can make it difficult to control for variables such as mood and behavior. Additionally, its effects on the endocannabinoid system may not accurately reflect the effects of natural cannabinoids found in the cannabis plant.
Orientations Futures
There are several future directions for research on N-2-naphthyl-2-phenylbutanamide. One area of interest is the development of more selective CB1 receptor agonists, which can target specific regions of the brain and reduce unwanted side effects. Another area of interest is the study of N-2-naphthyl-2-phenylbutanamide's effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, research on the long-term effects of N-2-naphthyl-2-phenylbutanamide use is needed to determine its safety and potential for addiction.
Méthodes De Synthèse
The synthesis of N-2-naphthyl-2-phenylbutanamide involves the reaction of naphthalene with benzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to yield N-2-naphthyl-2-phenylbutanamide. The purity of the compound can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
N-2-naphthyl-2-phenylbutanamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a crucial role in regulating various physiological processes such as pain, mood, and appetite. N-2-naphthyl-2-phenylbutanamide has been found to bind to the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.
Propriétés
IUPAC Name |
N-naphthalen-2-yl-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-2-19(16-9-4-3-5-10-16)20(22)21-18-13-12-15-8-6-7-11-17(15)14-18/h3-14,19H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDUUGNPERNBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-yl)-2-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)
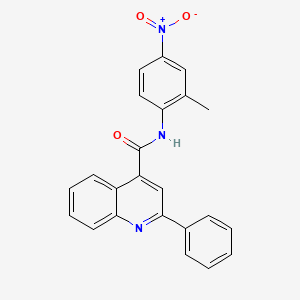
![(4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5139753.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5139756.png)
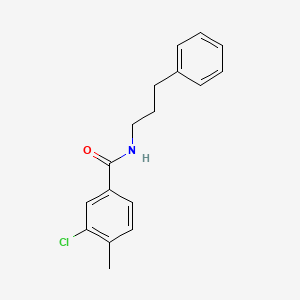
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-tert-butylbenzamide](/img/structure/B5139767.png)
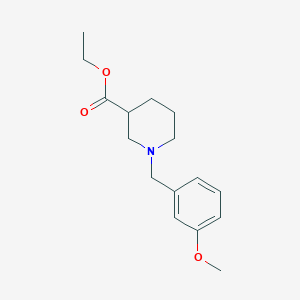
![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5139785.png)
![N-(4-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5139793.png)

![9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139812.png)
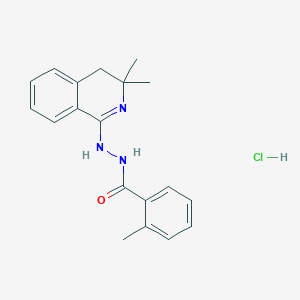
![1-[4-oxo-4-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)butyl]-2-piperidinone](/img/structure/B5139826.png)
